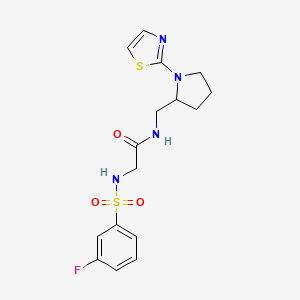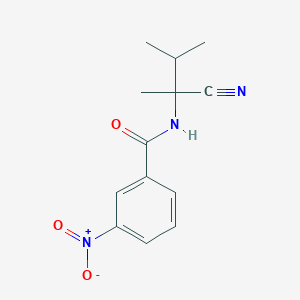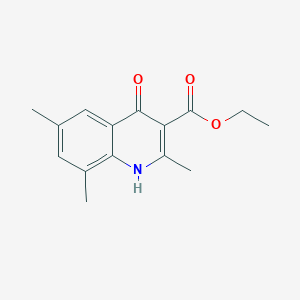
4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide” is a chemical compound with the CAS Number: 1094559-63-3. It has a molecular weight of 214.65 .
Physical and Chemical Properties The compound is a powder at room temperature . Its InChI Code is 1S/C9H11ClN2O2/c10-8-5-6 (11)1-2-7 (8)9 (14)12-3-4-13/h1-2,5,13H,3-4,11H2, (H,12,14). The InChI key is HDEMAFTVHUIAPM-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Reductive Chemistry and Cytotoxicity
The novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, sharing structural similarities with 4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide, exhibits selective toxicity for hypoxic cells. This selectivity is attributed to the oxygen-inhibited enzymatic reduction of one of its nitro groups, demonstrating the compound's potential in targeted cancer therapy. The reduction chemistry of this compound has been explored, facilitating further investigations into the toxic products generated from this compound by hypoxic tumor cells (Palmer et al., 1995).
Molar Refraction and Polarizability
The antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, similar in structure to this compound, was studied for its density and refractive index in aqueous solutions. This research provides insights into the drug's molecular interactions in solution, indicating its polarizability effects increase with drug concentration (Sawale et al., 2016).
Polymer Synthesis and Characterization
Novel aromatic polyimides have been synthesized using diamines, including compounds related to this compound, demonstrating their solubility in organic solvents and thermal stability. This research highlights the potential applications of these compounds in materials science, particularly in creating polymers with specific desirable properties (Butt et al., 2005).
Anticonvulsant Activity
The anticonvulsant effects of 4-aminobenzamides, structurally related to the compound , have been evaluated in mice against seizures. These studies indicate the therapeutic potential of these compounds in treating convulsive disorders (Clark et al., 1984).
Electropolymerization and Application as Electrochemical Transducers
Research on the electropolymerization of phenol and aniline derivatives, including 4-aminobenzamide, has been conducted to explore their application as electrochemical transducers. This demonstrates the versatility of compounds related to this compound in developing sensors and other electronic applications (Santos et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(4-5-14)10(15)8-3-2-7(12)6-9(8)11/h2-3,6,14H,4-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVQMUAUJOVNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2571186.png)



![N-(2,5-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2571191.png)

![3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2571196.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2571199.png)

![9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571202.png)



![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2571208.png)